
Mesocarb (1 mg/mL in Methanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its use in treating various neuropsychiatric conditions such as asthenia, apathy, adynamia, and certain aspects of depression and schizophrenia . Mesocarb (1 mg/mL in Methanol) acts as a selective dopamine reuptake inhibitor, which makes it unique among stimulants as it does not induce the dopamine release characteristic of other stimulants like dextroamphetamine .
Preparation Methods
Mesocarb (1 mg/mL in Methanol) is synthesized through a series of chemical reactions involving the conversion of feprosidnine hydrochloride to its freebase form, which is then treated with phenylisocyanate . The synthetic route involves the following steps:
- Conversion of feprosidnine hydrochloride to the freebase amine.
- Treatment of the freebase amine with phenylisocyanate to form Mesocarb (1 mg/mL in Methanol).
Industrial production methods for Mesocarb (1 mg/mL in Methanol) are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Mesocarb (1 mg/mL in Methanol) undergoes various chemical reactions, including:
Substitution: Mesocarb (1 mg/mL in Methanol) can participate in substitution reactions, particularly involving its imine side-chain.
Common reagents and conditions used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The major products formed from these reactions are hydroxylated metabolites and other derivatives of Mesocarb (1 mg/mL in Methanol) .
Scientific Research Applications
Pharmacological Properties
Mesocarb functions primarily as a selective dopamine reuptake inhibitor (DRI). Unlike conventional DRIs, it acts as a negative allosteric modulator of the dopamine transporter (DAT), which influences dopamine uptake without directly releasing dopamine. This unique mechanism contributes to its potential therapeutic effects:
- Dopamine Transporter Inhibition : Mesocarb exhibits high affinity for DAT, with reported Ki values of approximately 8.3 nM, indicating its potency in blocking dopamine reuptake .
- Stimulatory Effects : Studies have shown that mesocarb can enhance locomotor activity, improve cardiovascular function, and increase resistance to environmental stressors such as cold temperatures and low oxygen levels .
- Potential for Dependence : Animal studies suggest that mesocarb may have low to moderate dependence potential, generalizing to other central nervous system stimulants .
Therapeutic Uses
Historically, mesocarb was developed in the Soviet Union for various psychiatric conditions. Its applications include:
- Treatment of Psychiatric Disorders : Mesocarb has been used for conditions such as asthenia, apathy, and certain depressive disorders .
- Attention Deficit Hyperactivity Disorder (ADHD) : It has been utilized in pediatric populations to enhance focus and reduce impulsivity .
- Parkinson's Disease : As of early 2023, mesocarb is undergoing clinical trials for its efficacy in treating Parkinson's disease .
Doping Analysis Applications
Mesocarb is included in the World Anti-Doping Agency's list of prohibited substances due to its psychostimulant properties. The synthesis of mesocarb metabolites is crucial for doping control laboratories:
- Metabolite Synthesis : Research funded by WADA has focused on developing reliable reference compounds for mesocarb metabolites. This involves synthesizing various mono-, di-, and trihydroxylated regioisomeric metabolites to aid in doping analytics .
- Analytical Method Development : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the detection of mesocarb and its metabolites in biological samples, enhancing the reliability of doping tests .
- Reference Materials Availability : The synthesized metabolites will be provided free of charge to accredited anti-doping laboratories worldwide, facilitating accurate detection and analysis .
Case Studies
Several studies illustrate the applications of mesocarb in both therapeutic and analytical contexts:
- Clinical Trials for Parkinson's Disease :
- Doping Control Research :
Summary Table of Applications
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Pharmacology | Dopamine reuptake inhibition | Highly selective DRI; low dependence potential |
Psychiatry | Treatment of ADHD and depressive disorders | Enhances focus; improves mood |
Clinical Research | Parkinson's Disease trials | Phase 1 trials ongoing; potential motor function benefits |
Doping Analysis | Reference compound synthesis for doping tests | Metabolites synthesized for reliable detection |
Mechanism of Action
Mesocarb (1 mg/mL in Methanol) exerts its effects primarily by inhibiting the dopamine transporter (DAT), which prevents the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic neurotransmission. Unlike other stimulants, Mesocarb (1 mg/mL in Methanol) does not induce the release of dopamine, making it a more selective DAT inhibitor . The molecular targets involved in its mechanism of action include the dopamine transporter and various pathways associated with dopamine signaling .
Comparison with Similar Compounds
Mesocarb (1 mg/mL in Methanol) is structurally similar to other psychostimulants such as d-amphetamine (D-AMPH) but differs in its mechanism of action and selectivity . Unlike D-AMPH, which induces dopamine release, Mesocarb (1 mg/mL in Methanol) selectively inhibits dopamine reuptake without causing dopamine release . This makes Mesocarb (1 mg/mL in Methanol) unique among stimulants and potentially less prone to abuse.
Similar compounds include:
Dextroamphetamine (D-AMPH): A psychostimulant that induces dopamine release and is commonly used to treat ADHD and narcolepsy.
Methylphenidate: Another stimulant that inhibits dopamine reuptake but also induces dopamine release to some extent.
Mesocarb (1 mg/mL in Methanol)’s unique selectivity for dopamine reuptake inhibition without inducing dopamine release sets it apart from these similar compounds .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Mesocarb in methanol solutions, and what parameters ensure accuracy?
UV-Vis spectroscopy is a primary method for quantifying Mesocarb in methanol. The absorption maximum at ~288 nm should be used with a 1 cm cell, and sample preparation involves diluting to 10 µg/mL in methanol after filtration to remove particulates . For trace analysis, GC/MS with electron ionization (EI) or chemical ionization (CI) is preferred, particularly after derivatization (e.g., isothiocyanate derivatives) to enhance volatility and detection .
Q. How should Mesocarb solutions in methanol be stored to maintain stability and prevent degradation?
Store solutions in amber glass vials at -20°C to minimize photodegradation and solvent evaporation. Parafilm-sealed crimp caps reduce headspace exposure. Regular concentration verification via UV-Vis at 288 nm is critical, as methanol’s volatility can alter the effective concentration over time .
Q. What legal considerations apply to Mesocarb research due to its controlled substance status?
Mesocarb is classified as a Schedule I drug under the U.S. Controlled Substances Act and similar frameworks globally, requiring researchers to obtain DEA licenses and institutional approvals. Experimental protocols must document secure storage, usage logs, and disposal methods compliant with federal and state regulations .
Advanced Research Questions
Q. How can extraction efficiency be optimized for Mesocarb metabolites in biological samples?
Solid-phase extraction (SPE) using XAD-2 resin at pH 9.0 effectively isolates Mesocarb and metabolites like dihydroxymesocarb. Post-extraction, elution with methanol followed by derivatization (e.g., isothiocyanate) improves GC/MS sensitivity. For metabolite identification, isobutane CI provides clearer fragmentation patterns compared to EI .
Q. What methodological challenges arise when analyzing Mesocarb in complex matrices, and how can they be resolved?
Matrix interference in blood or urine samples can be mitigated via SPE cleanup and selective ion monitoring (SIM) in GC/MS. Internal standards (e.g., deuterated analogs) correct for matrix effects and instrument drift. For HPLC, mobile-phase optimization (e.g., acetonitrile/ammonium acetate gradients) enhances peak resolution .
Q. How does Mesocarb’s structural stability in methanol impact long-term pharmacokinetic studies?
Prolonged storage in methanol may lead to gradual degradation via oxidation or hydrolysis. Stability studies should include periodic LC-MS/MS analysis to track degradation products. Adding antioxidants (e.g., BHT) or storing under inert gas (N₂) can extend shelf life .
Q. What experimental designs are critical for assessing Mesocarb’s dopaminergic activity in vivo?
Use microdialysis in rodent models to measure extracellular dopamine in the striatum post-administration. Dose-response curves (0.1–5 mg/kg) and co-administration with dopamine receptor antagonists (e.g., haloperidol) clarify mechanistic pathways. HPLC-ECD quantifies dopamine levels with <1 ng/mL sensitivity .
Q. Methodological Tables
Table 1: Key Parameters for UV-Vis Quantification of Mesocarb
Parameter | Specification | Reference |
---|---|---|
Wavelength | 288 nm | |
Cell path length | 1 cm | |
Concentration range | 0.2–1.0 mg/mL | |
Solvent | Methanol |
Table 2: GC/MS Conditions for Mesocarb Metabolite Analysis
Parameter | Specification | Reference |
---|---|---|
Column | 2% OV-1 packed column | |
Ionization mode | Electron ionization (EI) | |
Derivatization | Isothiocyanate derivative | |
Detection limit | ~10 pg/mL (post-SPE) |
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23) |
InChI Key |
OWFUPROYPKGHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |
Synonyms |
mesocarb N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine sidnocarb sydnoca |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.